molecular formula C9H6Cl2O2 B1366275 5,8-dichlorochroman-4-one CAS No. 22406-36-6

5,8-dichlorochroman-4-one

Cat. No.: B1366275
CAS No.: 22406-36-6
M. Wt: 217.05 g/mol
InChI Key: LYBJCESWEFSPNO-UHFFFAOYSA-N
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Description

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans. It is characterized by the presence of two chlorine atoms at the 5th and 8th positions of the benzopyran ring.

Biochemical Analysis

Biochemical Properties

5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions is primarily inhibitory, where 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one binds to the active sites of enzymes, preventing their normal function .

Cellular Effects

The effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one binds to the active sites of enzymes, leading to their inhibition . This inhibition results in downstream effects on various biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one affects the levels of certain metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can localize to specific cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dichlorochroman-4-one typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-4-one. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran-4-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-dichlorochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

5,8-dichloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBJCESWEFSPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409016
Record name 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22406-36-6
Record name 5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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